1-Tosylpyrrolidin

Übersicht

Beschreibung

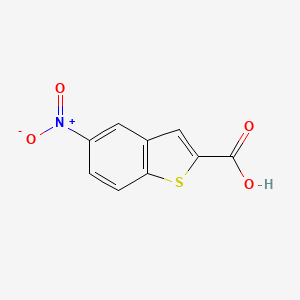

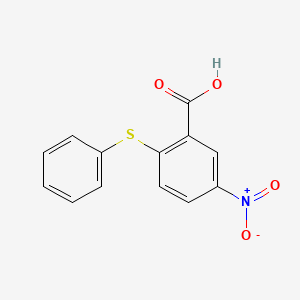

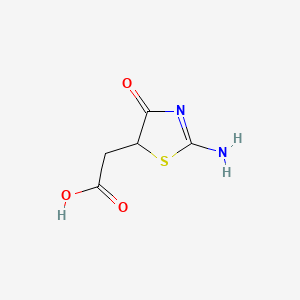

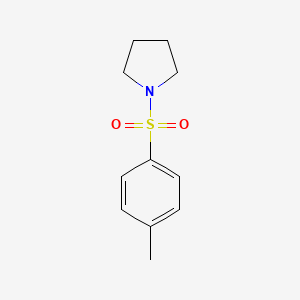

1-Tosylpyrrolidine, also known as N-Tosylpyrrolidine, is an organic compound with the molecular formula C11H15NO2S. It is a derivative of pyrrolidine, where a tosyl group (p-toluenesulfonyl) is attached to the nitrogen atom of the pyrrolidine ring. This compound is widely used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals .

Wissenschaftliche Forschungsanwendungen

1-Tosylpyrrolidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.

Industry: Utilized in the production of fine chemicals, polymers, and specialty materials

Biochemische Analyse

Biochemical Properties

1-[(4-Methylphenyl)sulfonyl]pyrrolidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of drugs. The compound can act as an inhibitor or activator of these enzymes, thereby influencing the metabolic pathways of other substances. Additionally, 1-[(4-Methylphenyl)sulfonyl]pyrrolidine has been shown to interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .

Cellular Effects

The effects of 1-[(4-Methylphenyl)sulfonyl]pyrrolidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. The compound also affects gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function. Studies have shown that 1-[(4-Methylphenyl)sulfonyl]pyrrolidine can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, 1-[(4-Methylphenyl)sulfonyl]pyrrolidine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. The compound also affects gene expression by interacting with DNA-binding proteins and transcription factors. These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(4-Methylphenyl)sulfonyl]pyrrolidine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1-[(4-Methylphenyl)sulfonyl]pyrrolidine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can be toxic and induce adverse effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

1-[(4-Methylphenyl)sulfonyl]pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of organic substances. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites. Additionally, 1-[(4-Methylphenyl)sulfonyl]pyrrolidine can influence the synthesis and degradation of biomolecules, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1-[(4-Methylphenyl)sulfonyl]pyrrolidine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins .

Subcellular Localization

The subcellular localization of 1-[(4-Methylphenyl)sulfonyl]pyrrolidine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy metabolism, or to the nucleus, where it can affect gene expression. These localization patterns are essential for the compound’s role in cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Tosylpyrrolidine can be synthesized through several methods. One common method involves the reaction of pyrrolidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:

Pyrrolidine+p-Toluenesulfonyl chloride→1-Tosylpyrrolidine+HCl

Another method involves the use of tosyl azide and pyrrolidine in the presence of a catalyst such as copper(I) iodide. This reaction proceeds under mild conditions and provides high yields of 1-Tosylpyrrolidine .

Industrial Production Methods

In industrial settings, the production of 1-Tosylpyrrolidine often involves continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions allows for the large-scale synthesis of this compound with consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

1-Tosylpyrrolidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.

Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of 1-Tosylpyrrolidine can yield the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of primary amines

Wirkmechanismus

The mechanism of action of 1-Tosylpyrrolidine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosyl group enhances the reactivity of the pyrrolidine ring, allowing it to participate in a wide range of transformations. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Tosylpyrrolidin-2-one: Similar structure but with a carbonyl group at the 2-position.

N-Tosylpiperidine: A six-membered ring analog with similar reactivity.

N-Tosylazetidine: A four-membered ring analog with distinct chemical properties.

Uniqueness

1-Tosylpyrrolidine is unique due to its five-membered ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of cyclic compounds and as a chiral auxiliary in asymmetric synthesis .

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWPQSBXEHQMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982894 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6435-78-5 | |

| Record name | 6435-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 1-Tosylpyrrolidine derivatives?

A1: A frequent starting point for synthesizing diverse 1-Tosylpyrrolidine derivatives is 4-hydroxy-L-proline. [] This approach involves a multi-step process including N-tosylation with 4-methylphenylsulfonyl chloride, esterification to protect the carboxylic acid group, O-alkylation using silver oxide as a catalyst, and subsequent base hydrolysis to deprotect the carboxylic acid. [] This method allows for the introduction of various substituents at the 4-position of the pyrrolidine ring.

Q2: What interesting structural features are observed in 1-Tosylpyrrolidine derivatives?

A2: Crystallographic studies of a brominated derivative, 2-(bromomethyl)-4-(4-chlorophenyl)-1-tosylpyrrolidine, reveal a monoclinic crystal system belonging to the P21/c space group. [] The molecule's structure exhibits an envelope conformation of the pyrrolidine ring, with a significant dihedral angle of 75.5° between the pyrrolidine and benzene rings. [] This structural information offers insights into the conformational preferences and potential reactivity of these compounds.

Q3: Can 1-Tosylpyrrolidine derivatives be used in palladium-catalyzed reactions?

A3: Yes, 1-Tosylpyrrolidine derivatives, specifically 1,6-enyne carbonates, can participate in palladium-catalyzed reactions to produce valuable heterocyclic compounds. [] For instance, using palladium iodide as a catalyst enables the synthesis of 3-vinylidene-1-tosylpyridines. [] Alternatively, employing palladium dibenzylideneacetone as the catalyst yields 3-vinylidene-1-tosylpyrrolidines. [] This demonstrates the versatility of these compounds in constructing diverse heterocyclic scaffolds, which are essential building blocks in organic synthesis and medicinal chemistry.

Q4: Are there any iron-catalyzed reactions involving 1-Tosylpyrrolidine derivatives?

A4: Research indicates that iron(III) can promote the cyclization of specific N-substituted 1-Tosylpyrrolidine derivatives containing propargyl alcohol moieties. [] This reaction leads to the diastereoselective formation of (Z)-5-(chloro(phenyl)methylene)-6-methyl-3-tosyl-3-azabicyclo[5.1.0]octane derivatives. [] This example highlights the potential of using earth-abundant metal catalysts like iron in conjunction with 1-Tosylpyrrolidine derivatives to access complex molecular architectures with high stereoselectivity.

Q5: What is the significance of developing new synthetic routes for cis-3,4-diaryl-1-tosylpyrrolidines?

A5: The development of novel synthetic methods for preparing cis-3,4-diaryl-1-tosylpyrrolidines holds particular importance due to the potential biological activity associated with this class of compounds. [] While specific details regarding their biological targets or mechanisms of action are not provided in the cited research, the exploration of new synthetic pathways suggests ongoing efforts to optimize their synthesis and investigate their pharmacological potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B1295874.png)